molecular formula C17H10O2S2 B15345334 6-Methyl-2(3-oxobenzo(b)thien-2(3H)-ylidene)benzo(b)thiophen-3(2H)-one CAS No. 53633-35-5

6-Methyl-2(3-oxobenzo(b)thien-2(3H)-ylidene)benzo(b)thiophen-3(2H)-one

Cat. No.: B15345334
CAS No.: 53633-35-5
M. Wt: 310.4 g/mol
InChI Key: GWJBKRMAUGITRP-MSUUIHNZSA-N
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Description

6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is a complex organic compound belonging to the class of benzo[b]thiophenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of heteroarenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with methyl thioglycolate in the presence of DBU and calcium oxide powder . Another approach involves the use of sodium sulfide and an alkylating agent containing a methylene active component .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of advanced materials and pharmaceuticals .

Biological Activity

4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide is a complex organic compound belonging to the isoquinoline family. Its unique structural features, including a dioxole ring fused to an isoquinolinium core, suggest potential biological activities that are currently under investigation. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties.

  • Molecular Formula : C12H12N2O3.I
  • Molecular Weight : Approximately 345.133 g/mol
  • CAS Number : 1457370-74-9

Antitumor Activity

Research indicates that 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide exhibits significant antitumor properties. In vitro studies have demonstrated its efficacy in inhibiting the growth of various cancer cell lines. For instance, it has shown promising results against breast and colon cancer cells by inducing apoptosis and inhibiting cell proliferation.

StudyCell LineIC50 Value (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via mitochondrial pathway
HT-2915.0Inhibition of cell cycle progression at G2/M phase

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide is believed to be linked to its ability to interact with specific biological targets, such as cellular receptors and enzymes involved in metabolic pathways. Studies have shown that it can modulate signaling pathways associated with apoptosis and inflammation.

Case Studies

  • Case Study on Antitumor Efficacy :
    A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. The results indicated that treatment with 4-Methoxy-6-methyl-1,3-dioxolo(4,5-g)isoquinolinium iodide led to a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP.
  • Case Study on Antimicrobial Properties :
    Another investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition of biofilm formation and reduced virulence factor expression.

Properties

CAS No.

53633-35-5

Molecular Formula

C17H10O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

(2Z)-6-methyl-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one

InChI

InChI=1S/C17H10O2S2/c1-9-6-7-11-13(8-9)21-17(15(11)19)16-14(18)10-4-2-3-5-12(10)20-16/h2-8H,1H3/b17-16-

InChI Key

GWJBKRMAUGITRP-MSUUIHNZSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C(=O)/C(=C/3\C(=O)C4=CC=CC=C4S3)/S2

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=C3C(=O)C4=CC=CC=C4S3)S2

Origin of Product

United States

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